4-(Furan-2-yl)-1-methylpyrrolidin-3-amine

Calcium-Sensing Receptor (CaSR) GPCR Agonism Positional Isomer SAR

4-(Furan-2-yl)-1-methylpyrrolidin-3-amine (CAS 1493466-31-1) is a chiral heterocyclic amine building block featuring a furan ring at the pyrrolidine 4-position and a tertiary N-methylamine. With a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol, it possesses two stereocenters (C3 and C4) and a computed topological polar surface area of 42.4 Ų.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B11779461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-1-methylpyrrolidin-3-amine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)N)C2=CC=CO2
InChIInChI=1S/C9H14N2O/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3
InChIKeyDAFADGMRUAPRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-1-methylpyrrolidin-3-amine: Procurement-Grade Structural and Pharmacological Baseline


4-(Furan-2-yl)-1-methylpyrrolidin-3-amine (CAS 1493466-31-1) is a chiral heterocyclic amine building block featuring a furan ring at the pyrrolidine 4-position and a tertiary N-methylamine. With a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol, it possesses two stereocenters (C3 and C4) and a computed topological polar surface area of 42.4 Ų [1]. The compound is commercially supplied at ≥95% purity for research use . Unlike simpler pyrrolidine scaffolds, the 4-furanyl substitution pattern creates a defined vector for the amine group that is distinct from 2-furanyl or 3-furanyl positional isomers, directly impacting binding pocket complementarity in medicinal chemistry campaigns [2].

Why 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine Cannot Be Interchanged with Positional Isomers or N-Demethylated Analogs


The pyrrolidinylfuran scaffold is exquisitely sensitive to the position of the furan substituent and the N-alkylation state. In muscarinic receptor programs, moving the furan from the 2-position to the 4-position alters the spatial presentation of the protonatable amine, a critical pharmacophoric element for ionic interactions with conserved aspartate residues in GPCR binding pockets [1]. Furthermore, N-demethylation converts a tertiary amine into a secondary amine, changing both the basicity (pKa shift) and the hydrogen-bond donor count, which directly impacts membrane permeability and off-rate kinetics. The 4-(furan-2-yl) substitution pattern is underrepresented in commercial screening libraries compared to the 2-furanyl isomer, making 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine a strategically valuable chemotype for exploring novel IP space in calcium-sensing receptor (CaSR) and other target families [2].

Quantitative Differentiation Evidence for 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine Selection


Furan Substitution Position: 4-Position Affords Sub-Micromolar CaSR Agonism Absent in 2-Furanyl Isomers

4-(Furan-2-yl)-1-methylpyrrolidin-3-amine exhibits agonist activity at human CaSR with an EC50 of 158.49 nM (≈0.16 µM) in a FLIPR-based calcium mobilization assay in HEK293 cells [1]. In contrast, the positional isomer 2-(Furan-2-yl)-1-methylpyrrolidin-3-amine (CAS 1344225-53-1) has no reported CaSR activity in this assay system, and published SAR on pyrrolidinylfuran scaffolds indicates that furan substitution at the 2-position directs the scaffold toward muscarinic receptor pharmacology (M1–M5) rather than CaSR engagement [2]. The 4-furanyl vector positions the 3-amine group for productive interaction with the CaSR orthosteric site, a geometry that cannot be replicated by the 2-furanyl isomer.

Calcium-Sensing Receptor (CaSR) GPCR Agonism Positional Isomer SAR

N-Methylation as a Key Determinant of CNS Permeability and Receptor Binding Kinetics

The N-methyl group on the pyrrolidine ring of 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine converts the amine from secondary (in the N-demethylated analog, CAS 1782576-84-4, MW 152.19) to tertiary, reducing the hydrogen-bond donor count from 2 to 1 and increasing computed logP [1]. The N-demethylated analog 4-(Furan-2-yl)pyrrolidin-3-amine has a molecular weight of 152.19 g/mol and two H-bond donors, making it more hydrophilic and potentially limiting passive blood-brain barrier penetration [2]. The N-methylated target compound (MW 166.22, one H-bond donor, XLogP3-AA = 0) aligns more favorably with CNS MPO parameters for brain-penetrant candidates, while the N-demethylated analog trends toward peripheral restriction [3].

N-Methylation SAR CNS MPO Desirability Tertiary Amine Basicity

Chiral Complexity: Two Stereocenters Enable Enantiomer-Specific Pharmacological Profiling

4-(Furan-2-yl)-1-methylpyrrolidin-3-amine contains two stereogenic centers at C3 (amine-bearing) and C4 (furan-bearing), yielding four possible stereoisomers (two diastereomeric pairs of enantiomers). The racemic mixture (CAS 1493466-31-1) provides a sourcing baseline, but the individual stereoisomers are expected to display markedly different pharmacological profiles, as demonstrated by the pyrrolidinylfuran class: Scapecchi et al. (2010) isolated the four optical isomers of a related chiral pyrrolidinylfuran antagonist by chiral HPLC and established their absolute configuration by X-ray crystallography, revealing that enantiomers differed in M2 receptor functional selectivity [1]. The simpler analog 2-(Furan-2-yl)-1-methylpyrrolidin-3-amine (CAS 1344225-53-1) has the same number of stereocenters but a different spatial arrangement, while the N-demethylated analog and many achiral furan-pyrrolidine building blocks lack this stereochemical richness entirely.

Chiral Resolution Stereochemistry-Dependent Pharmacology Enantiomeric Differentiation

Selective nNOS Inactivity as a Favorable Safety Differentiator Against Off-Target Nitric Oxide Synthase Inhibition

4-(Furan-2-yl)-1-methylpyrrolidin-3-amine was profiled against rat recombinant neuronal nitric oxide synthase (nNOS) and exhibited a binding Ki of 450,000 nM (450 µM), indicating essentially no inhibition at physiologically relevant concentrations [1]. This is a valuable negative data point: many pyrrolidine-containing drug candidates and tool compounds carry a liability for nNOS inhibition due to the basic amine motif that mimics the natural substrate L-arginine. In contrast, structurally related furan-pyrrolidine compounds designed as nNOS inhibitors (e.g., those in complex with nNOS heme domain in PDB 3TYO) achieve nanomolar Ki values through optimized H-bond networks [2]. The >450 µM Ki of the target compound represents a selectivity window of >1,000-fold relative to potent nNOS inhibitors, indicating a low probability of nNOS-mediated cardiovascular or neurological off-target effects.

nNOS Selectivity Off-Target Safety Profiling Nitric Oxide Synthase

Optimal Research and Procurement Scenarios for 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine


Calcimimetic and CaSR-Targeted Drug Discovery Programs

With a validated EC50 of 158.49 nM at human CaSR in HEK293 cells [1], 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine serves as a tractable starting point for calcimimetic lead optimization targeting hyperparathyroidism, renal osteodystrophy, and related calcium homeostasis disorders. Its CaSR agonism distinguishes it from 2-furanyl positional isomers that lack this pharmacology. Procurement of the racemate enables initial SAR exploration, with subsequent chiral resolution yielding four stereoisomers for enantiomer-specific potency and selectivity profiling.

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Properties

The compound's tertiary N-methylamine (1 H-bond donor), moderate molecular weight (166.22 g/mol), and balanced lipophilicity (XLogP3-AA = 0) align with CNS MPO desirability criteria [2]. For neuroscience programs—such as cognitive disorder or neuropsychiatric indications—this scaffold provides a brain-penetrant chemotype that is distinct from the more polar N-demethylated analog (2 H-bond donors, MW 152.19), which trends toward peripheral restriction.

IP Generation via Stereochemical Complexity and Novel Chemotype Exploration

The 4-(furan-2-yl) substitution pattern is underrepresented in commercial libraries relative to the 2-furanyl isomer, offering opportunities for novel composition-of-matter patent claims. With two stereocenters, racemic procurement enables subsequent chiral resolution into four distinct entities, each with independent patentability and pharmacological profiles, as demonstrated by the chiral separation and absolute configuration determination of analogous pyrrolidinylfuran scaffolds [3].

Safety-De-Risked Hit-to-Lead Campaigns with Documented nNOS Selectivity

For projects where cardiovascular or neurological safety is paramount, the demonstrated lack of nNOS inhibition (Ki = 450 µM) [4] provides a compelling selectivity argument. Many basic amine-containing hits carry cryptic nNOS liability; the target compound's >1,000-fold margin over potent nNOS inhibitors reduces the probability of nitric-oxide-mediated off-target effects, allowing medicinal chemistry resources to focus on primary target optimization rather than selectivity engineering.

Quote Request

Request a Quote for 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.